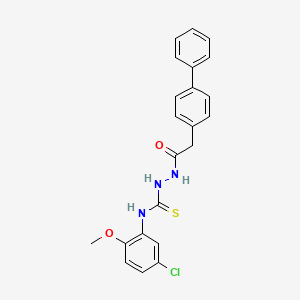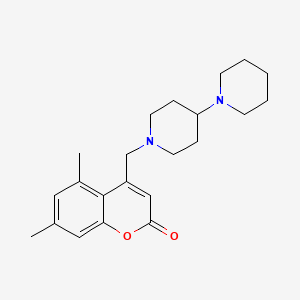![molecular formula C21H33N3O3 B4840216 ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate](/img/structure/B4840216.png)
ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate
Übersicht
Beschreibung
Ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has also been studied as a potential ligand for drug delivery systems and as a tool for studying the structure-activity relationships of piperazine derivatives.
Wirkmechanismus
The mechanism of action of Ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the central nervous system. It has been shown to bind to the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor, among others. Its binding affinity to these receptors may result in various physiological effects, including antipsychotic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and protect against neurotoxicity. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to modulate neurotransmitter receptors makes it a promising candidate for the treatment of psychiatric disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate. One direction is to further investigate its mechanism of action and its binding affinity to various neurotransmitter receptors. Another direction is to study its potential as a ligand for drug delivery systems and as a tool for studying the structure-activity relationships of piperazine derivatives. Additionally, further research is needed to determine its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
ethyl 3-[[4-[(4-tert-butylphenyl)methyl]piperazine-1-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-5-27-19(25)10-11-22-20(26)24-14-12-23(13-15-24)16-17-6-8-18(9-7-17)21(2,3)4/h6-9H,5,10-16H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHCTDNTEKORRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4840147.png)
![methyl 3-[2-(cyclopropylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4840155.png)
![2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4840159.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)
![7-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4840190.png)
![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B4840191.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4840203.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4840208.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)
![4-methyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4840223.png)